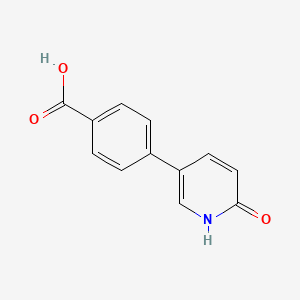
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% (2-HMPP) is a compound belonging to the class of heterocyclic compounds and is a derivative of the aromatic heterocycle pyridine. It is an important intermediate in the synthesis of a variety of organic compounds and drugs, and has been extensively studied for its potential applications in the fields of medicine and biochemistry.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% has been extensively studied for its potential applications in the fields of medicine and biochemistry. In particular, it has been used in the synthesis of a variety of drugs, such as anticonvulsants, antipsychotics, and anti-inflammatory agents. It has also been used in the synthesis of a variety of organic compounds, such as dyes, pigments, and pharmaceuticals. Furthermore, it has been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides.
Mecanismo De Acción
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% is a heterocyclic compound and is thought to act as a substrate for a variety of enzymes, including cytochrome P-450 enzymes, nitroreductases, and monoamine oxidases. In addition, it is thought to interact with a variety of receptors, including opioid receptors, serotonin receptors, and dopamine receptors.
Biochemical and Physiological Effects
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% is thought to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant and antipsychotic activity, as well as anti-inflammatory activity. It has also been shown to have antidepressant and anxiolytic activity, as well as anti-tumor activity. In addition, it has been shown to have anti-obesity, anti-diabetic, and anti-hypertensive activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% is a relatively easy to synthesize compound and is relatively inexpensive, making it an attractive choice for laboratory experiments. However, it is not as widely available as some other compounds and can be difficult to obtain in large quantities. Furthermore, its solubility in water is limited and it can be difficult to work with in aqueous solutions.
Direcciones Futuras
Future research on 2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% could focus on its potential applications in the fields of medicine and biochemistry. In particular, further research could be conducted on its potential use as a drug for the treatment of a variety of diseases, including cancer, diabetes, and hypertension. Furthermore, further research could be conducted on its potential use as an anti-inflammatory agent, an antidepressant, and an anxiolytic. Additionally, further research could be conducted on its potential use as a substrate for a variety of enzymes and its potential interaction with a variety of receptors. Finally, further research could be conducted on its potential use in the synthesis of a variety of organic compounds, such as dyes, pigments, and pharmaceuticals.
Métodos De Síntesis
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine, 95% can be synthesized using a variety of methods, including the reaction of pyridine with 3,4-methylenedioxybenzaldehyde and the reaction of pyridine with 3,4-methylenedioxyacetophenone. Other methods include the reaction of pyridine with 3,4-methylenedioxyphenylacetic acid and the reaction of pyridine with 3,4-methylenedioxyphenylacetonitrile.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-6-9(3-4-13-12)8-1-2-10-11(5-8)16-7-15-10/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOVVQTRREBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(3,4-methylenedioxyphenyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














